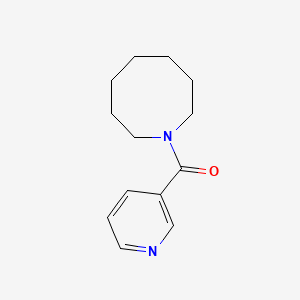
Azocan-1-yl(pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azocan-1-yl(pyridin-3-yl)methanone is a chemical compound that features a unique structure combining an azocane ring and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Azocan-1-yl(pyridin-3-yl)methanone can be achieved through several methods. One notable approach involves the copper-catalyzed oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones using water as the oxygen source . This method is efficient and operates under mild conditions, making it a promising route for the synthesis of this compound.
Industrial Production Methods: Industrial production of this compound typically involves multicomponent reactions (MCRs). These reactions enable the construction of structurally diverse compounds through combinatorial interactions between simple starting materials. For instance, a one-pot synthesis involving 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide has been reported .
Chemical Reactions Analysis
Types of Reactions: Azocan-1-yl(pyridin-3-yl)methanone undergoes various chemical reactions, including oxidation, reduction, and substitution. The copper-catalyzed oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones is a notable example .
Common Reagents and Conditions:
Oxidation: Copper catalysts and water are commonly used for the oxidation of pyridin-2-yl-methanes.
Substitution: Multicomponent reactions involving aryl aldehydes and isocyanides are employed for the synthesis of substituted derivatives.
Major Products: The major products formed from these reactions include various substituted pyridin-2-yl-methanones, which can be further functionalized for specific applications .
Scientific Research Applications
Azocan-1-yl(pyridin-3-yl)methanone has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and materials.
Biology: The compound’s derivatives have shown potential as antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of Azocan-1-yl(pyridin-3-yl)methanone involves its interaction with specific molecular targets. The copper-catalyzed oxidation process indicates that the compound can participate in redox reactions, which may be crucial for its biological activity . Further research is needed to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Azocan-1-yl(pyridin-3-yl)methanone can be compared with other pyridine-containing compounds and azocane derivatives:
Similar Compounds: Pyridin-2-yl-methanones, substituted benzothiazolyl derivatives, and pyrimidine derivatives
Uniqueness: The combination of an azocane ring with a pyridine moiety makes this compound unique. This structural feature imparts distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
IUPAC Name |
azocan-1-yl(pyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c16-13(12-7-6-8-14-11-12)15-9-4-2-1-3-5-10-15/h6-8,11H,1-5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGALFFGFKVLJLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














